molecular formula C12H22N2O2 B177274 (S)-N-Boc-2-amino-4-methylpentyl cyanide CAS No. 172695-24-8

(S)-N-Boc-2-amino-4-methylpentyl cyanide

Cat. No.: B177274
CAS No.: 172695-24-8
M. Wt: 226.32 g/mol
InChI Key: MBYHFWNDSROMGX-SNVBAGLBSA-N
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Description

(S)-N-Boc-2-amino-4-methylpentyl cyanide is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a cyanide group (-CN) attached to a carbon atom. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-amino-4-methylpentyl cyanide typically involves the following steps:

    Protection of the Amino Group: The amino group of 2-amino-4-methylpentyl is protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-2-amino-4-methylpentyl.

    Formation of the Cyanide Group: The protected amine is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyanide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-2-amino-4-methylpentyl cyanide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium or potassium cyanide in ethanol are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Various substituted nitriles.

    Reduction: Amines or other reduced derivatives.

    Hydrolysis: Carboxylic acids or amides.

Scientific Research Applications

(S)-N-Boc-2-amino-4-methylpentyl cyanide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-N-Boc-2-amino-4-methylpentyl cyanide involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions that modify the structure of other molecules. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2-amino-4-methylpentyl cyanide: Without the (S) configuration.

    2-amino-4-methylpentyl cyanide: Without the Boc protection.

    N-Boc-2-amino-4-methylpentyl chloride: With a chloride group instead of a cyanide group.

Uniqueness

(S)-N-Boc-2-amino-4-methylpentyl cyanide is unique due to its specific stereochemistry (S configuration) and the presence of both the Boc-protected amino group and the cyanide group. This combination of features makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and other complex molecules.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-cyano-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-9(2)8-10(6-7-13)14-11(15)16-12(3,4)5/h9-10H,6,8H2,1-5H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYHFWNDSROMGX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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